

Validating the Role of KLK14 in Cancer Cell Invasion: A Comparative Guide

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Compound of Interest

Compound Name: *KK14(R)*

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This guide provides an objective comparison of Kallikrein-related peptidase 14 (KLK14) with Matrix Metalloproteinases (MMPs), key alternative proteases, in the context of cancer cell invasion. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis: KLK14 vs. Matrix Metalloproteinases (MMPs)

KLK14 is an emerging player in cancer progression, while MMPs are a well-established family of proteases crucial for the breakdown of the extracellular matrix (ECM), a key step in cancer cell invasion.^{[1][2]} Both enzyme families represent potential therapeutic targets.^{[1][3]} The following table provides a high-level comparison of their key features.

Table 1: Feature Comparison of KLK14 and Key MMPs in Cancer Invasion

Feature	KLK14 (Kallikrein-related peptidase 14)	MMP-14 (MT1-MMP)	MMP-2 & MMP-9 (Gelatinases)
Enzyme Class	Serine Protease	Membrane-Type Matrix Metalloproteinase (Zinc-dependent)	Secreted Matrix Metalloproteinases (Zinc-dependent)
Primary Function	Proteolytic cascade activation, ECM degradation, receptor signaling.[4][5]	Cell surface collagenolysis, pro-MMP-2 activation, pericellular proteolysis.[2][6]	Degradation of basement membrane components (Type IV collagen, gelatin).[2]
Activation	Secreted as a zymogen (pro-KLK14), activated by other proteases like KLK5. Can also auto-activate.[7][8]	Activated intracellularly by proprotein convertases (e.g., furin) before transport to the cell surface.[2]	Secreted as zymogens (pro-MMP-2, pro-MMP-9). Pro-MMP-2 is primarily activated by MMP-14 at the cell surface.[2][6]
Key Substrates	PAR-2, Agrin, Vitronectin, Laminins, Fibronectin, Collagens I-IV, pro-KLKs.[3][5][9]	Fibrillar collagens (I, II, III), Fibronectin, Vitronectin, pro-MMP-2, pro-MMP-13.[6]	Type IV collagen, Gelatin, Fibronectin, Laminin.[2]
Signaling Pathway	Activates PAR-2, leading to ERK1/2 phosphorylation and increased proliferation.[5][10]	Regulates cell-matrix communication via invadopodia; influences receptor signaling through protein cleavage.[6]	Cleavage of ECM components releases growth factors, influencing angiogenesis and cell survival pathways.[11]
Role in Cancer	Overexpressed in prostate, colon, and ovarian cancers; linked to aggressive	A primary driver of invasion; expression correlates with poor prognosis in	High expression and activity are strongly correlated with metastatic potential

phenotypes and numerous cancers.[6] and poor prognosis in
metastasis.[4][5][12] [11] many cancers.[2][11]

Quantitative Data on Cancer Cell Invasion

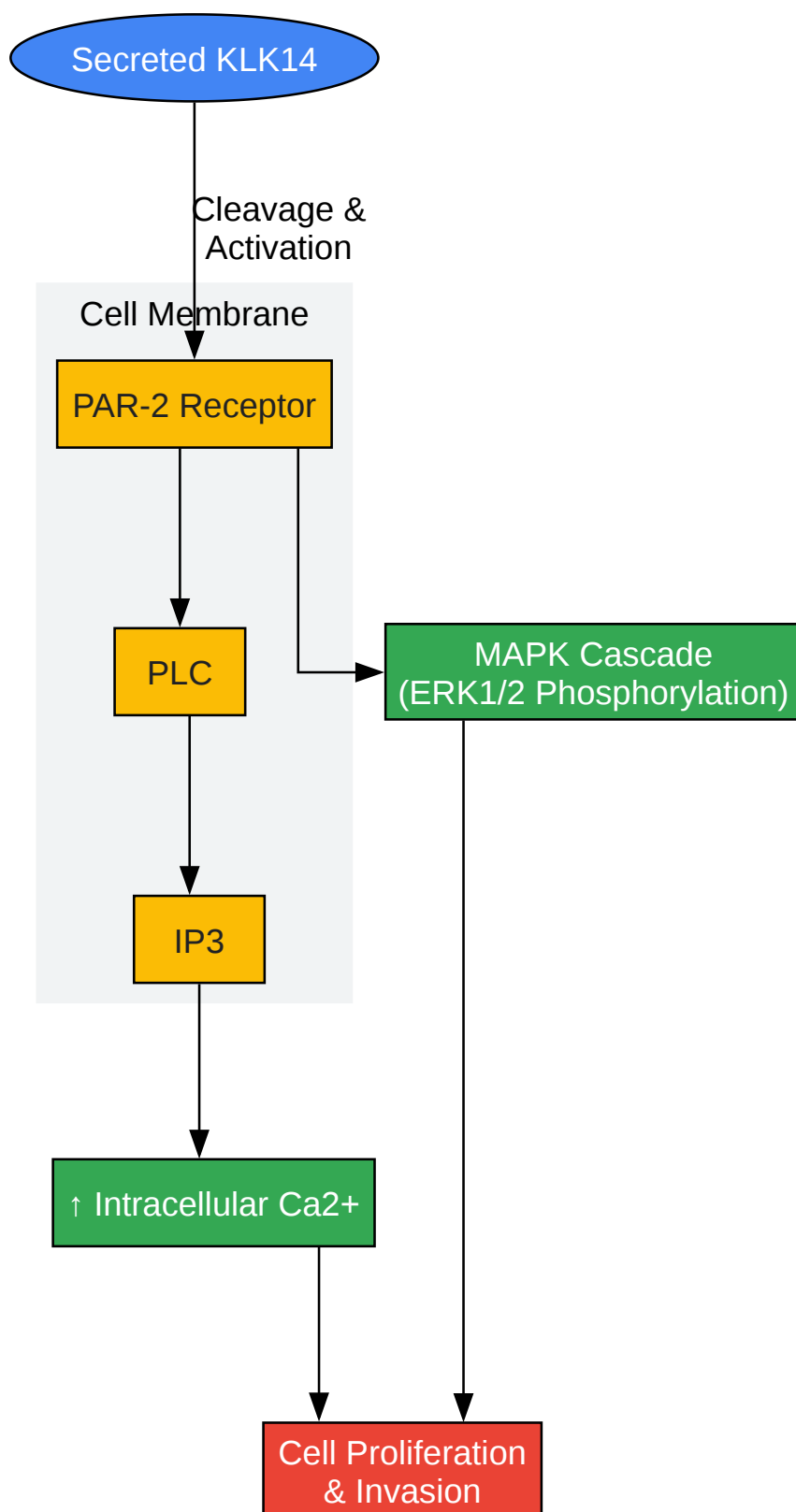
The following table summarizes experimental data demonstrating the impact of KLK14 and MMPs on the invasive potential of cancer cells.

Table 2: Summary of Experimental Data on Cell Invasion

Enzyme	Cancer Type	Cell Line	Experimental Approach	Key Finding	Reference
KLK14	Ovarian Cancer	SK-OV-3, OVCAR-3	siRNA-mediated knockdown of KLK14	Significant suppression of cell invasion in Matrigel assay. Downregulation of MMP-2 expression observed.	[12]
KLK14	Prostate Cancer	LNCaP	Overexpression of KLK14	Increased cell migration and invasion.	[3][4]
MMP-14	Breast Cancer	MDA-MB-231	Knockdown of KLF8 (a transcriptional regulator of MMP14)	Inhibited in vitro cell invasion, which was rescued by ectopic MMP14 expression.	[13]
MMP-9	Various Cancers	-	Studies in MMP-9 knockout mice	Impaired metastasis formation and tumor growth.	[2]

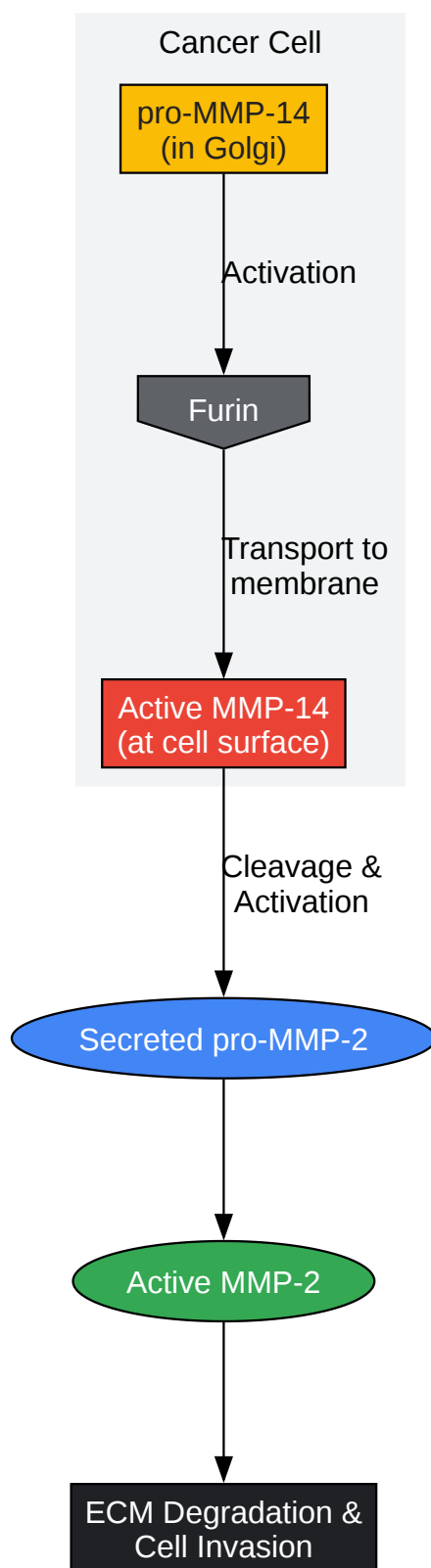
Signaling and Activation Pathways

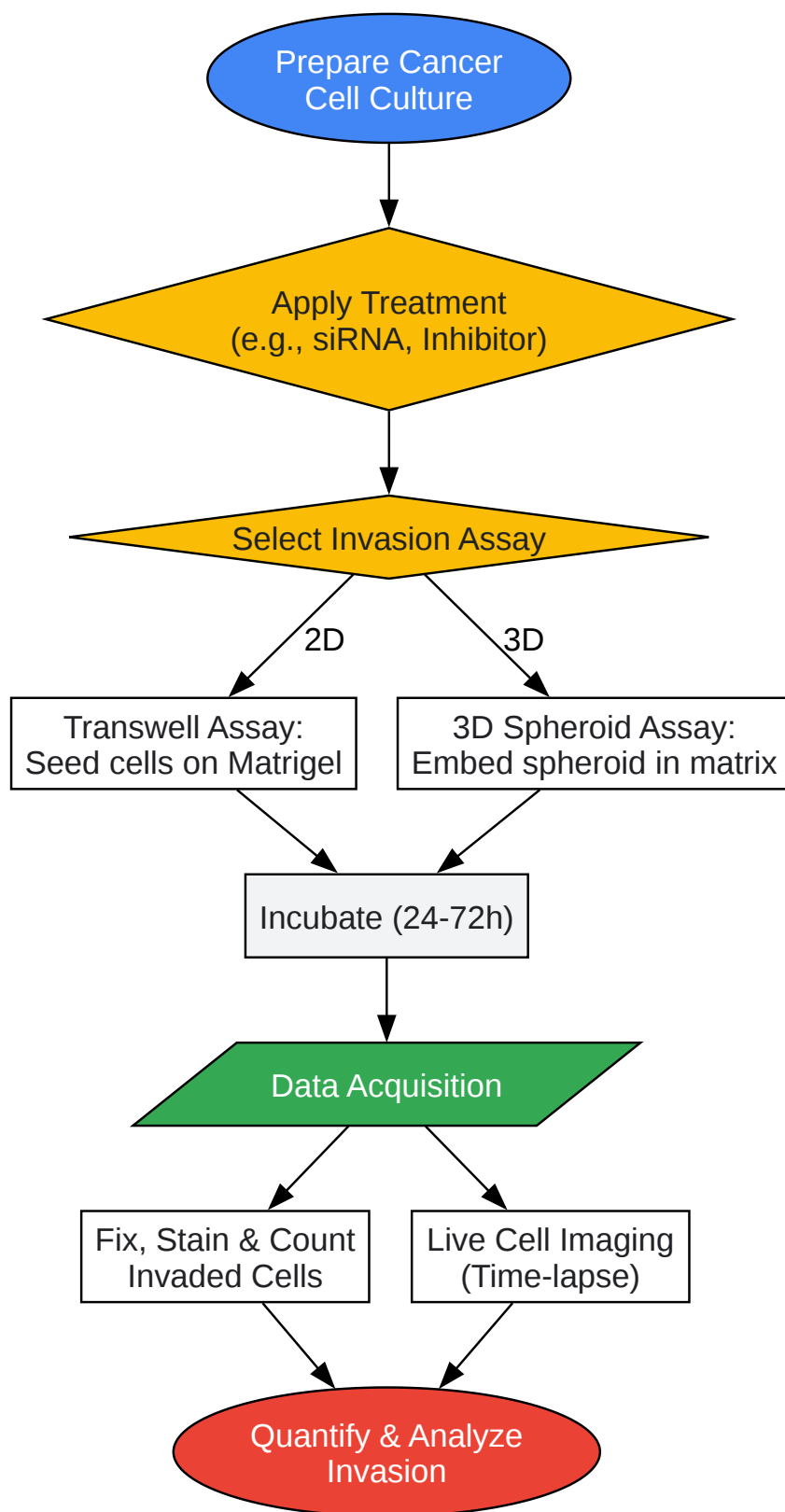
Understanding the molecular pathways initiated by these proteases is critical for developing targeted therapies.

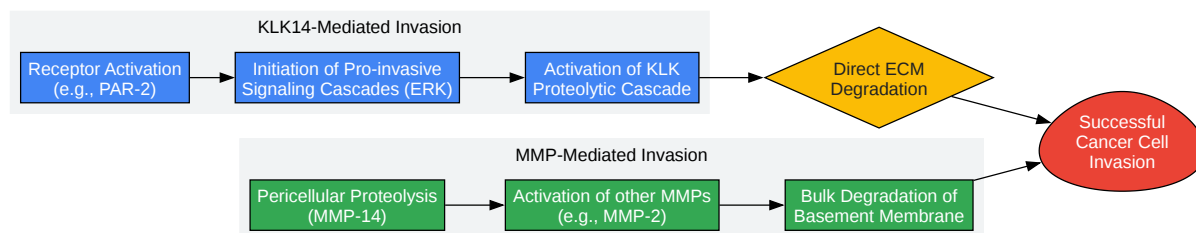


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Caption: KLK14 activates the PAR-2 signaling cascade.[5][10]







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